molecular formula C13H18O4 B14316671 Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate CAS No. 107473-14-3

Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate

Cat. No.: B14316671
CAS No.: 107473-14-3
M. Wt: 238.28 g/mol
InChI Key: VKKFQVDBQDICDC-UHFFFAOYSA-N
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Description

Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl propanedioate with 3-methylbut-2-en-1-yl and prop-1-yn-1-yl groups under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can include a range of derivatives with modified functional groups, which can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways will depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbut-2-en-1-yl pivalate: Shares a similar structural motif but differs in functional groups and reactivity.

    Propargyl compounds: Contain the propargyl group and exhibit similar reactivity in certain chemical reactions.

    Succinic acid derivatives: Have similar ester functional groups but differ in the overall structure and properties.

Uniqueness

Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its combination of alkyne and alkene groups, which provide distinct reactivity and potential for diverse applications. This uniqueness makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

107473-14-3

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

dimethyl 2-(3-methylbut-2-enyl)-2-prop-1-ynylpropanedioate

InChI

InChI=1S/C13H18O4/c1-6-8-13(11(14)16-4,12(15)17-5)9-7-10(2)3/h7H,9H2,1-5H3

InChI Key

VKKFQVDBQDICDC-UHFFFAOYSA-N

Canonical SMILES

CC#CC(CC=C(C)C)(C(=O)OC)C(=O)OC

Origin of Product

United States

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